molecular formula C10H11ClOS B13217847 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one

1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one

Cat. No.: B13217847
M. Wt: 214.71 g/mol
InChI Key: WENKSIKCMYUGOB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one is an organic compound characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with methyl mercaptan in the presence of a base, followed by oxidation to form the desired ketone. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one can be compared with similar compounds like 1-(4-Chlorophenyl)propan-1-one and 1-(4-Chlorophenyl)-3-(phenyl)-3-[(4-methylphenyl)amino]propan-1-one. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the methylsulfanyl group in this compound imparts unique reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methylsulfanylpropan-1-one

InChI

InChI=1S/C10H11ClOS/c1-7(13-2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3

InChI Key

WENKSIKCMYUGOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)SC

Origin of Product

United States

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